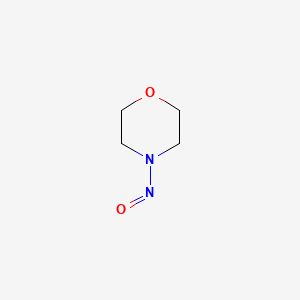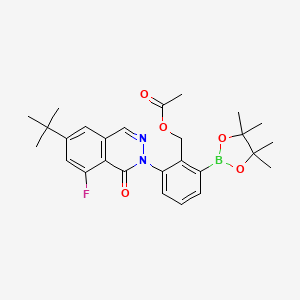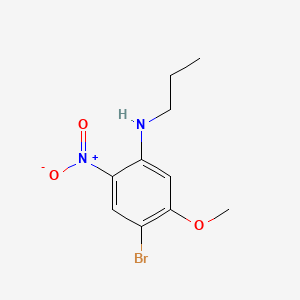
4-Bromo-5-methoxy-2-nitro-N-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-5-methoxy-2-nitro-N-propylaniline” is a chemical compound with the molecular formula C10H13BrN2O3 . It has a molecular weight of 289.13 . This compound is used in scientific research and offers potential applications in various fields, such as pharmaceuticals, material science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine (Br), a methoxy (OCH3), a nitro (NO2), and a propylamine (C3H7N) group attached to a benzene ring .Applications De Recherche Scientifique
Antimetastatic Compounds
Compounds with functional groups like methoxy, methyl, amino, hydroxy, nitro, and bromo are known for their antimigration and antiproliferation activities. These functional groups, when attached to specific scaffolds, play a crucial role in the anticancer activity of compounds. The positioning of these groups significantly influences their effectiveness, suggesting that "4-Bromo-5-methoxy-2-nitro-N-propylaniline" could have potential applications in cancer research, particularly in the design and development of new anticancer drugs with antimetastatic effects (Liew et al., 2020).
Catalytic Reduction of Aromatic Nitro Compounds
The catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas is a critical reaction in organic synthesis and industrial processes. Compounds with nitro groups, similar to the nitro group in "this compound," are subjects of significant interest due to their potential applications in various chemical transformations. This process, often involving CO as a reducing agent, highlights the importance of nitro compounds in synthesizing valuable chemical products (Tafesh & Weiguny, 1996).
Corrosion Inhibitors
Quinoline derivatives containing polar substituents like methoxy, amino, and nitro groups have been widely used as anticorrosive materials. These derivatives effectively form highly stable chelating complexes with surface metallic atoms through coordination bonding. Given the presence of similar functional groups, "this compound" might also find applications in corrosion inhibition, particularly in developing new anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Sensing Applications
Luminescent micelles incorporating functional groups such as nitro, methoxy, and bromo can serve as efficient sensors for detecting hazardous materials, including nitroaromatic and nitramine explosives. These micelles can act as "chemical noses" due to their organized supramolecular structure and chemically responsive features. This suggests that compounds like "this compound," with specific functional groups, could be utilized in developing new materials for sensing applications, particularly in detecting toxic and hazardous substances (Paria et al., 2022).
Mécanisme D'action
Target of Action
It’s known that this compound is a product of multistep synthesis involving benzene derivatives
Mode of Action
The compound is synthesized through a series of reactions involving nitration, conversion of the nitro group to an amine, and bromination . The sequence of these reactions is crucial as the nitro group is meta directing, and the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
The compound is synthesized through a series of reactions, and each step could potentially affect different biochemical pathways
Result of Action
The compound is a product of multistep synthesis, and the effects of its action could potentially be related to the properties of its constituent groups
Propriétés
IUPAC Name |
4-bromo-5-methoxy-2-nitro-N-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-3-4-12-8-6-10(16-2)7(11)5-9(8)13(14)15/h5-6,12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYSDNLJABVUOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681505 |
Source


|
| Record name | 4-Bromo-5-methoxy-2-nitro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-69-7 |
Source


|
| Record name | Benzenamine, 4-bromo-5-methoxy-2-nitro-N-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methoxy-2-nitro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


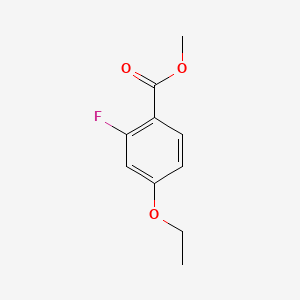

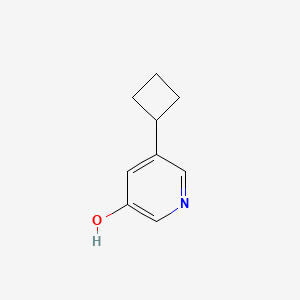
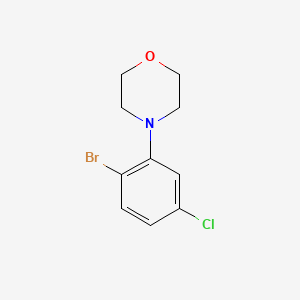

![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)


![6-chloro-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)
